4-(二甲氨基)-3-甲基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

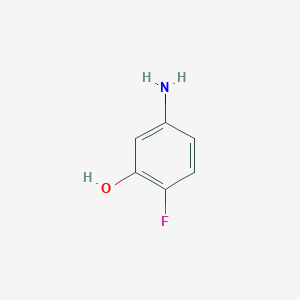

4-(Dimethylamino)-3-methylbenzaldehyde is an organic compound that has been used in the preparation of trans-4-dimethylamino-4′-nitrostilbene . It forms colored condensation products (Schiff bases) with pyrroles and primary amines .

Synthesis Analysis

The synthesis of 4-(Dimethylamino)-3-methylbenzaldehyde involves various processes. For instance, it has been used in the chitinase assay . It is also used in the synthesis of azo-azomethine dyes by condensation reaction .Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)-3-methylbenzaldehyde can be analyzed using various methods. For example, the structure and dynamics of crystalline 4-(Dimethylamino)-3-methylbenzaldehyde are assessed through INS spectroscopy combined with periodic DFT calculations .Chemical Reactions Analysis

4-(Dimethylamino)-3-methylbenzaldehyde undergoes various chemical reactions. For instance, it reacts with hydrazine to form a distinct yellow color, making it useful for spectrophotometric determination of hydrazine in aqueous solutions .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Dimethylamino)-3-methylbenzaldehyde include its color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . More specific properties can be determined through further studies .科学研究应用

Terahertz Technology

Field

This application falls under the field of Materials Science and Electronics .

Application

4-(Dimethylamino)-3-methylbenzaldehyde is used in the growth of 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS), which has applications in terahertz technology .

Method

The growth of DSTMS involves synchrotron radiation analysis, Hirshfeld analysis, refraction and absorption in the terahertz range, and THz wave generation . The absorption index and refractive index of the THz source in the frequency range of 1 to 4 THz are studied by the difference frequency method .

Results

The highest terahertz conversion efficiency found was 1.71×10^−5 . The calculation and analysis of 3-D Hirshfeld surface and 2-D fingerprint of DSTMS are helpful to study the types and contribution ratios of intermolecular interactions .

Mercury Detection

Field

This application is in the field of Environmental Science and Chemical Sensors .

Application

4-(Dimethylamino)-3-methylbenzaldehyde is used in a flow injection analysis (FIA) method for the determination of mercury (II) .

Method

A thiosemicarbazone-based coated wire electrode (CWE) is used in the FIA. A 0.1 M KNO3 carrier stream with pH between 1 and 5 and flow rate of 1 mL·min−1 were used as optimum parameters .

Results

A linear plot within the concentration range of 5×10^−6–0.1 M Hg (II), slope of 27.8±1 mV per decade and correlation coefficient (R^2) of 0.984 were obtained . The system was successfully applied for the determination of mercury (II) in dental amalgam solutions and spiked environmental water samples .

Proanthocyanidines Quantification

Field

This application is in the field of Food Science and Chemical Analysis .

Application

4-(Dimethylamino)-3-methylbenzaldehyde is used in a chromogenic method for quantifying proanthocyanidines in cranberry powder .

Method

The specific method of application or experimental procedures for this application is not detailed in the sources .

Results

The specific results or outcomes obtained for this application are not detailed in the sources .

Apotryptophanase and Tryptophanase Assay

Field

This application is in the field of Biochemistry and Enzymology .

Application

4-(Dimethylamino)-3-methylbenzaldehyde is used as a reagent in the assay of apotryptophanase and tryptophanase .

Results

Chalcone Synthesis

Field

This application is in the field of Organic Chemistry and Medicinal Chemistry .

Application

4-(Dimethylamino)-3-methylbenzaldehyde is used in the synthesis of chalcones . Chalcones are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . They are active lead molecules in medicinal chemistry for the discovery of new drugs .

Method

The chemistry of chalcones is still an attraction among the organic chemists from ancient days, due to open-chain model and the feature of skeletal modification to produce a new class of organic compounds such as azachalcones, isoxazoles, pyrazoles and indole grounded chalcones .

Results

Chalcone derivatives exhibit a wide range of therapeutic activities, such as anticancer, antioxidants, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, cardiovascular activity and mutagenic properties .

Synthesis of Azachalcones, Isoxazoles, Pyrazoles and Indole Grounded Chalcones

Application

4-(Dimethylamino)-3-methylbenzaldehyde is used in the synthesis of a new class of organic compounds such as azachalcones, isoxazoles, pyrazoles and indole grounded chalcones . These compounds have a wide range of pharmacological activities including antioxidant activity and antibacterial activities .

Method

The chemistry of chalcones is still an attraction among the organic chemists from ancient days, due to open-chain model and the feature of skeletal modification to produce a new class of organic compounds .

安全和危害

未来方向

属性

IUPAC Name |

4-(dimethylamino)-3-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-6-9(7-12)4-5-10(8)11(2)3/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOONFRKFJPYULD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371221 |

Source

|

| Record name | 4-(dimethylamino)-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)-3-methylbenzaldehyde | |

CAS RN |

1424-69-7 |

Source

|

| Record name | 4-(dimethylamino)-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B189836.png)

![4-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B189837.png)